2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran
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Overview
Description
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran is an organic compound with a complex structure that includes tert-butyl groups, an ethoxyethoxy moiety, and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a thiopyran ring with tert-butyl groups, followed by the introduction of the ethoxyethoxy moiety through a series of reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as antioxidants and stabilizers.
Mechanism of Action
The mechanism by which 2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Another antioxidant used in various industrial applications.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: A compound with similar structural features and antioxidant properties.
Uniqueness
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran is unique due to its combination of tert-butyl groups, an ethoxyethoxy moiety, and a thiopyran ring. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
83670-18-2 |
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Molecular Formula |
C18H32O2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(1-ethoxyethoxymethyl)-4H-thiopyran |
InChI |
InChI=1S/C18H32O2S/c1-9-19-13(2)20-12-14-10-15(17(3,4)5)21-16(11-14)18(6,7)8/h10-11,13-14H,9,12H2,1-8H3 |
InChI Key |
TZQQRJDSCAMWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC1C=C(SC(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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